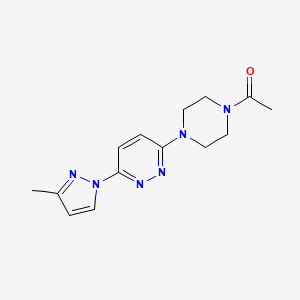
3-(4-acetyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds similar to "3-(4-acetyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine," involves various chemical reactions to introduce specific functional groups. For example, the reaction of hydrazide with carbon disulfide in the presence of potassium hydroxide produces 1,3,4-oxadiazole derivatives, while further reactions with hydrazine hydrate afford 4-amino-1,2,4-triazole derivatives. These reactions underscore the complexity and versatility of pyridazine synthesis (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms in the pyridazine ring, which significantly influences their chemical behavior. Studies involving density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have been utilized to understand the molecular structure and interactions of pyridazine analogs, providing insights into their stability and reactivity (Sallam et al., 2021).
Chemical Reactions and Properties
Pyridazine compounds undergo various chemical reactions, demonstrating their reactivity and potential for modification. For instance, reactions with carbon disulfide, potassium hydroxide, and hydrazine hydrate produce a range of derivatives, including triazoles and thiadiazoles, which highlight the chemical versatility of these compounds. The ability to undergo cycloaddition and form arylazo derivatives further exemplifies the rich chemistry of pyridazine derivatives (Deeb, El-Mariah, & Hosny, 2004).
Physical Properties Analysis
The physical properties of pyridazine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The presence of substituents on the pyridazine ring affects these properties, which can be tailored for specific applications. X-ray diffraction (XRD) techniques have been employed to elucidate the crystal structures of these compounds, providing valuable information on their physical characteristics (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties of "3-(4-acetyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine" and related compounds are defined by their functional groups and molecular interactions. These properties determine the compound's reactivity, stability, and potential biological activity. For example, the antimicrobial activity of some pyridazine derivatives has been attributed to their specific chemical structures, demonstrating the importance of chemical properties in defining the utility of these compounds (Deeb, El-Mariah, & Hosny, 2004).
Propiedades
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-11-5-6-20(17-11)14-4-3-13(15-16-14)19-9-7-18(8-10-19)12(2)21/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVPGQDHEZKBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5528679.png)
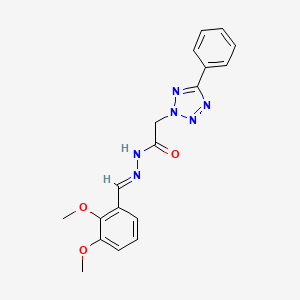
![6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5528683.png)
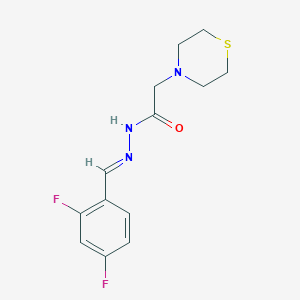
![2-chloro-6-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5528719.png)

![[4-(2-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5528738.png)
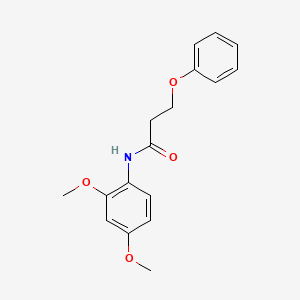
![N-[4-(4-pyridinylmethyl)phenyl]-1-pyrrolidinesulfonamide](/img/structure/B5528750.png)
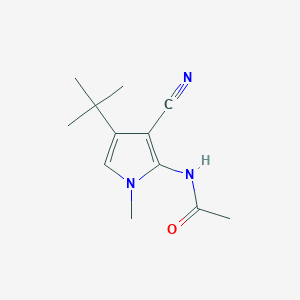
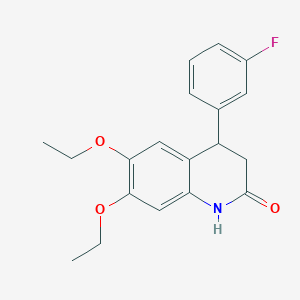
![4-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5528768.png)
![3-(3-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5528777.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol](/img/structure/B5528789.png)